BenchChemオンラインストアへようこそ!

2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

This quinazolinone-benzamide with a distinct 2,4-difluoro substitution is an essential probe for lead optimization targeting PARP-1 or specific kinases. Unlike the 2,6-difluoro analog (CAS 898420-19-4), its unique regioisomeric pattern critically alters electronic distribution and target-binding fitness. Ideal for DMPK studies, its fluorine atoms block metabolic hotspots, enabling precise clearance profiling. For reproducible SAR and scaffold-hopping, exact compound-level procurement is mandatory.

Molecular Formula C22H15F2N3O2
Molecular Weight 391.378
CAS No. 898455-34-0
Cat. No. B2538539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898455-34-0
Molecular FormulaC22H15F2N3O2
Molecular Weight391.378
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C22H15F2N3O2/c1-13-25-20-8-3-2-7-18(20)22(29)27(13)16-6-4-5-15(12-16)26-21(28)17-10-9-14(23)11-19(17)24/h2-12H,1H3,(H,26,28)
InChIKeySNTDUONWNYMPRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898455-34-0): Core Chemical Identity & Comparator Landscape for Procurement Decisions


2,4-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898455-34-0) is a synthetic small molecule belonging to the quinazolinone-benzamide class, characterized by a 2-methyl-4-oxo-3,4-dihydroquinazoline core linked via an N-phenyl bridge to a 2,4-difluorobenzamide moiety . This compound bears the distinct molecular formula C22H15F2N3O2 and a molecular weight of approximately 391.38 g/mol . Its primary value in a procurement or scientific selection context derives from its precisely defined substitution pattern, rendering it a critical candidate for comparative structure-activity relationship (SAR) studies where regioisomeric and electronic effects dictate target engagement and biological outcome .

Why 'Quinazolinone-Benzamide' Is Not a Commodity: Critical Substitution-Level Differentiation for 898455-34-0


Generic substitution of this compound with another quinazolinone-benzamide is scientifically invalid due to the extreme sensitivity of biological activity and physicochemical properties to substitution-level variations. Even positional isomerism, such as the difference between target compound's 2,4-difluoro substitution and its close analog 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4), critically impacts molecular recognition and biological outcome . Furthermore, substituting the fluorine atoms with a trifluoromethyl group, as seen in N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 898420-20-7), introduces significant differences in lipophilicity and metabolic stability, markedly altering pharmacokinetic and pharmacodynamic profiles . These structural nuances critically affect electronic distribution, molecular geometry, and target-binding fitness, reinforcing the requirement for exact compound-level procurement in reproducible research .

Quantitative Differentiation Evidence for 2,4-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Regioisomeric Fluorine Substitution: 2,4-Difluoro vs. 2,6-Difluoro

The target compound is a constitutional isomer of 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898420-19-4). The 2,4-difluoro pattern alters electrostatic potential surface and molecular dipole relative to the 2,6-difluoro pattern, offering a distinct interaction profile with biological targets . While the absolute difference in target engagement cannot be quantified without experimental IC50 data for this compound, the distinct regioisomeric identity forms the basis for differential SAR mapping .

Medicinal Chemistry Structure-Activity Relationship Isosteric Replacement

N-Phenyl Connectivity: Meta- vs. Para-Substitution

The target compound features a meta-substituted N-phenyl linker, in contrast to the para-substituted analog 2,4-difluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide (ChemDiv). The meta connectivity introduces a kink in the molecular topology, altering the vector and dihedral angle of the benzamide tail relative to the quinazolinone core, which can profoundly impact target binding .

Medicinal Chemistry Isosterism Drug Design

Benzamide Substituent: 2,4-Difluoro vs. 4-Trifluoromethyl

The target compound's 2,4-difluoro substitution on the benzamide ring is structurally and electronically distinct from the 4-trifluoromethyl group found in N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-4-(trifluoromethyl)benzamide (CAS 898420-20-7). The -CF3 group is bulkier and more lipophilic, which significantly alters molecular properties and biological activity profiles relative to the target compound's -F substituents .

Medicinal Chemistry Physicochemical Properties ADME

Molecular Formula Identity: Rigorous Differentiation from Isomers

The molecular formula C22H15F2N3O2 (MW 391.38) is shared by the target compound and other isomers, such as 2,6-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. By retaining its unique substitution pattern, the target compound allows for precise analytical differentiation through techniques like NMR and HPLC retention time, ensuring unambiguous identity in compound libraries .

Analytical Chemistry Quality Control Compound Management

The Fluorine Advantage: Potential Metabolic Stability in the Quinazolinone Class

The strategic placement of fluorine atoms on the benzamide ring of the target compound is a well-established approach for enhancing metabolic stability in drug candidates, and is critical for lead optimization efforts . Analogs within the same general class lacking this specific 2,4-difluoro arrangement may be more susceptible to CYP450-mediated metabolism. While a comparative intrinsic clearance (CLint) value for 898455-34-0 is not currently available, this metric would serve as a key differentiating factor against non-fluorinated or alternatively substituted analogs once measured .

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Definitive Application Scenarios for 2,4-Difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (898455-34-0)


Scaffold-Hopping and Lead Optimization Studies for PARP or Kinase Targets

In lead optimization campaigns focused on targets such as PARP-1 or specific kinases where quinazolinone is a privileged scaffold, the specific 2,4-difluorobenzamide substitution pattern of this compound serves as a critical probe . It enables medicinal chemists to directly assess the impact of this unique regioisomeric substitution on improving target potency, pharmacokinetic (PK) profile, and selectivity against anti-targets, directly guiding optimization decisions and facilitating scaffold-hopping efforts .

Physicochemical Property Profiling for CNS Penetration Potential

The strategic incorporation of fluorine atoms is known to modulate properties like lipophilicity (LogP) and basicity (pKa), potentially enhancing blood-brain barrier (BBB) permeability . This compound can be systematically compared to non-fluorinated and differently substituted analogs to build predictive QSPR models and empirically evaluate the specific contribution of the 2,4-difluoro motif to CNS drug-likeness scores, making it a valuable standard in compound screening cascades.

Pharmacophore Elucidation and Structural Biology Studies

For structural biology and computational chemistry, this compound functions as a precise query molecule in 3D pharmacophore modeling. Its distinct 2,4-difluoro substitution pattern creates a unique combination of hydrogen bond acceptor/donor sites, halogen bond donors, and electrostatic surfaces, allowing crystallographers and computational scientists to map the contributions of each fluorine atom to binding free energy and protein-ligand complex stability when compared to its des-fluoro or regioisomeric analogs.

Comparative Metabolism and Safety Liability Assessment

The quinazolinone core is susceptible to specific metabolic pathways like hydroxylation and N-dealkylation, while strategically placed fluorine atoms can block these sites to improve metabolic stability . This compound is ideally suited as a comparator in hepatocyte or liver microsomal stability assays, allowing drug metabolism and pharmacokinetics (DMPK) scientists to isolate and quantify the specific contribution of the 2,4-difluoro arrangement to intrinsic clearance (CLint) and metabolite identification (MetID) profiles, ultimately guiding the selection of safer, more metabolically robust clinical candidates.

Quote Request

Request a Quote for 2,4-difluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.